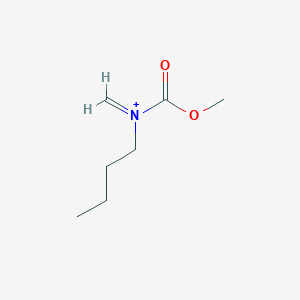

N-Butyl-N-(methoxycarbonyl)methaniminium

Description

N-Butyl-N-(methoxycarbonyl)methaniminium is a quaternary ammonium compound characterized by a positively charged iminium core. Its structure includes a butyl group and a methoxycarbonyl substituent attached to the nitrogen atoms. This compound is primarily utilized in organic synthesis as a reactive intermediate or catalyst due to its electrophilic properties. The methoxycarbonyl group enhances solubility in polar solvents, while the butyl chain contributes to lipophilicity, influencing its reactivity and interaction with biological systems .

Properties

CAS No. |

504437-83-6 |

|---|---|

Molecular Formula |

C7H14NO2+ |

Molecular Weight |

144.19 g/mol |

IUPAC Name |

butyl-methoxycarbonyl-methylideneazanium |

InChI |

InChI=1S/C7H14NO2/c1-4-5-6-8(2)7(9)10-3/h2,4-6H2,1,3H3/q+1 |

InChI Key |

HWGKBHZIMKOVCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+](=C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(methoxycarbonyl)methaniminium typically involves the reaction of butylamine with methoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is purified through recrystallization or distillation to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of N-Butyl-N-(methoxycarbonyl)methaniminium may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(methoxycarbonyl)methaniminium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed

Oxidation: Produces corresponding oxides or carboxylic acids.

Reduction: Yields amines or alcohols.

Substitution: Results in the formation of substituted iminium salts or amides.

Scientific Research Applications

N-Butyl-N-(methoxycarbonyl)methaniminium has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-N-(methoxycarbonyl)methaniminium involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonyl group can undergo hydrolysis, releasing active intermediates that participate in biochemical reactions. The butyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN)

Structural Similarities : Both compounds feature a butyl group and nitrogen-centered functional groups.

Key Differences :

- BBN contains a nitroso (N-NO) group, a known carcinogenic moiety, whereas N-butyl-N-(methoxycarbonyl)methaniminium lacks this feature.

- Mutagenicity and Carcinogenicity: BBN is a potent bladder carcinogen requiring metabolic activation (e.g., via rat liver S-9 mix) to exhibit mutagenicity in Salmonella typhimurium strains TA1535 and TA100 .

N-Methoxy-N-methyl-N~2~-{[(2-methyl-2-propanyl)oxy]carbonyl}-D-alaninamide

Structural Similarities : Both compounds share methoxycarbonyl and alkyl substituents.

Key Differences :

- The alaninamide derivative contains a tert-butyloxycarbonyl (Boc) protecting group and a chiral D-alanine backbone, making it relevant in peptide synthesis.

N-Nitrosodimethylamine (NDMA)

Functional Comparison :

- NDMA, a nitrosamine, is a well-documented carcinogen with extreme toxicity (LD₅₀ < 50 mg/kg in rodents).

- Safety Protocols: NDMA requires stringent handling (e.g., respiratory protection, methanol solvent storage per UN 1230 standards) due to its volatility and carcinogenicity .

Data Tables

Table 1: Comparative Properties of Selected Compounds

Table 2: Structural Features and Reactivity

| Compound | Key Functional Groups | Metabolic Activation Required? |

|---|---|---|

| N-Butyl-N-(methoxycarbonyl)methaniminium | Iminium, methoxycarbonyl, butyl | No (inherently reactive) |

| BBN | Nitroso, hydroxybutyl | Yes (S-9 mix) |

| NDMA | Nitroso, dimethyl | Yes (hepatic activation) |

Research Findings and Implications

- Mutagenicity Trends: Nitrosamines like BBN and NDMA require metabolic activation for mutagenicity, whereas iminium salts may directly react with nucleophilic sites in DNA or proteins due to their electrophilic nature.

- Safety and Handling : Unlike NDMA, which demands rigorous containment (e.g., respiratory protection, UN 1230 compliance), iminium salts are typically handled under standard laboratory protocols, though their reactivity warrants caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.